4-bromo-2-methyl-1H-indole-7-carboxamide
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Overview
Description
4-Bromo-2-methyl-1H-indole-7-carboxamide is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by a bromine atom at the 4th position, a methyl group at the 2nd position, and a carboxamide group at the 7th position of the indole ring. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-2-methyl-1H-indole-7-carboxamide typically involves the bromination of 2-methylindole followed by the introduction of the carboxamide group. One common method includes:
Bromination: 2-Methylindole is treated with bromine in the presence of a suitable solvent like acetic acid to introduce the bromine atom at the 4th position.
Carboxamide Formation: The brominated product is then reacted with a carboxamide precursor, such as an amine, under appropriate conditions to form the carboxamide group at the 7th position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-methyl-1H-indole-7-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Various substituted indole derivatives.
Oxidation Products: Indole oxides.
Reduction Products: Reduced indole derivatives.
Scientific Research Applications
4-Bromo-2-methyl-1H-indole-7-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-bromo-2-methyl-1H-indole-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, inhibiting their activity or modulating their function. This interaction can lead to the disruption of cellular processes, resulting in therapeutic effects such as inhibition of cancer cell proliferation or antiviral activity .
Comparison with Similar Compounds
- 4-Bromo-1H-indole-7-carboxamide
- 2-Methyl-1H-indole-7-carboxamide
- 4-Bromo-2-methyl-1H-indole-3-carboxamide
Comparison: 4-Bromo-2-methyl-1H-indole-7-carboxamide is unique due to the specific positioning of the bromine, methyl, and carboxamide groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and potency .
Properties
Molecular Formula |
C10H9BrN2O |
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Molecular Weight |
253.09 g/mol |
IUPAC Name |
4-bromo-2-methyl-1H-indole-7-carboxamide |
InChI |
InChI=1S/C10H9BrN2O/c1-5-4-7-8(11)3-2-6(10(12)14)9(7)13-5/h2-4,13H,1H3,(H2,12,14) |
InChI Key |
VFIWMDBPTPIFBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2N1)C(=O)N)Br |
Origin of Product |
United States |
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